4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol
Description
Historical Context and Development of 1,2,4-Triazole Derivatives
The foundation of 1,2,4-triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This pioneering work established the nomenclature and basic understanding of triazole structures that would later evolve into one of the most important classes of heterocyclic compounds in modern chemistry. Following Bladin's initial discovery, the chemistry of triazoles developed gradually over several decades, gaining significant momentum with the establishment of more facile and convenient synthetic techniques alongside growing recognition of their versatile interactions with biological systems.
The development of triazole derivatives accelerated dramatically in the mid-twentieth century, particularly after the discovery of antifungal activities of azole derivatives in 1944 by Woolley. This breakthrough opened new avenues for pharmaceutical applications and sparked intensive research into the biological properties of triazole-containing compounds. The systematic exploration of triazole chemistry led to the development of numerous synthetic methodologies, including copper-catalyzed synthesis, base-catalyzed synthesis, microwave-assisted methods, and various miscellaneous approaches that collectively expanded the accessible chemical space of triazole derivatives.
The specific compound 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol emerged from this broader context of triazole research, representing an advanced example of structural modification designed to optimize both chemical stability and biological activity. The incorporation of pyridine and thiol functionalities into the triazole framework reflects the sophisticated understanding of structure-activity relationships that developed throughout the late twentieth and early twenty-first centuries.
Significance in Heterocyclic Chemistry Research
Within the broader field of heterocyclic chemistry, 1,2,4-triazole derivatives occupy a position of exceptional importance due to their unique electronic properties and remarkable structural versatility. The 1,2,4-triazole ring system possesses three nitrogen atoms arranged in a specific pattern that creates multiple sites for chemical modification and biological interaction. This arrangement allows for extensive substitution patterns while maintaining the core aromatic stability that characterizes effective pharmaceutical scaffolds.
The significance of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol within heterocyclic chemistry research stems from its integration of multiple functional groups that each contribute distinct chemical properties to the overall molecular behavior. The pyridine ring introduces additional aromatic character and potential coordination sites for metal interactions, while the thiol group provides nucleophilic reactivity and potential for oxidative coupling reactions. The ethyl substituent modifies the lipophilicity and steric environment around the triazole ring, creating opportunities for selective binding interactions with biological targets.
Research investigations have demonstrated that triazole-thiol compounds exhibit enhanced reactivity compared to their non-thiolated counterparts, particularly in reactions involving nucleophilic substitution and metal coordination. The combination of electron-rich nitrogen atoms in both the triazole and pyridine rings creates a compound capable of participating in diverse chemical transformations while maintaining structural integrity under various reaction conditions.
| Structural Feature | Chemical Property | Research Application |
|---|---|---|
| 1,2,4-Triazole Ring | Aromatic stability, multiple nitrogen coordination sites | Pharmaceutical scaffold development |
| Pyridin-4-yl Substituent | Additional aromatic character, metal coordination | Coordination chemistry studies |
| Thiol Group | Nucleophilic reactivity, oxidative coupling potential | Synthetic methodology development |
| Ethyl Group | Lipophilicity modification, steric effects | Structure-activity relationship studies |
Position of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol in Medicinal Chemistry
The positioning of 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol within medicinal chemistry reflects the compound's potential as a versatile pharmacophore capable of interacting with multiple biological targets. Triazole derivatives have established themselves as privileged scaffolds in drug discovery, with numerous approved medications containing triazole rings demonstrating efficacy across various therapeutic areas. The specific structural features of this compound position it as a promising candidate for further pharmaceutical development.
Research has shown that triazole-thiol derivatives, including compounds structurally related to 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol, exhibit significant biological activities across multiple areas of therapeutic interest. The compound's ability to interact with enzymes through both the triazole ring system and the thiol functionality creates opportunities for dual-mechanism inhibition strategies. The pyridine substituent further enhances the compound's potential for specific protein binding through additional hydrogen bonding and pi-stacking interactions.
The medicinal chemistry significance of this compound extends beyond its direct biological activity to include its utility as a synthetic intermediate for the preparation of more complex therapeutic agents. The presence of the thiol group allows for facile derivatization through various coupling reactions, enabling the systematic modification of biological activity profiles. Studies have demonstrated that such modifications can lead to enhanced potency, improved selectivity, and optimized pharmacokinetic properties.
Contemporary medicinal chemistry research has particularly focused on the antimicrobial potential of triazole-thiol compounds, with investigations revealing promising activity against both bacterial and fungal pathogens. The mechanism of action typically involves interaction with critical enzymes in microbial metabolism, particularly those involved in cell wall synthesis and DNA replication processes.
Overview of Related Triazole Compounds in Academic Literature
The academic literature surrounding triazole compounds reveals a rich and diverse field of research encompassing synthetic methodology, biological activity studies, and mechanistic investigations. Related compounds to 4-Ethyl-5-pyridin-4-yl-4H-triazole-3-thiol have been extensively studied, providing valuable context for understanding the chemical and biological properties of this specific structure.
Systematic reviews of 1,2,4-triazole derivatives have identified numerous structural analogs that share similar pharmacophoric features while exhibiting distinct biological activity profiles. These studies have established clear structure-activity relationships that guide the design of new triazole-based compounds for specific therapeutic applications. The presence of thiol functionality in triazole derivatives has been consistently associated with enhanced biological activity, particularly in antimicrobial and anticancer applications.
Recent synthetic approaches to triazole-thiol compounds have focused on developing efficient methodologies for introducing various substituents while maintaining the integrity of the core triazole ring. Copper-catalyzed synthesis methods have proven particularly effective for preparing symmetrically and unsymmetrically substituted 1,2,4-triazoles from hydroxylamine and nitriles, providing moderate to good yields under optimized conditions. Microwave-assisted methods have also gained prominence for their ability to accelerate cyclization reactions while maintaining high product purity.
The development of hydrazone derivatives from triazole-thiol precursors represents another significant area of research, with studies demonstrating enhanced cytotoxicity against various cancer cell lines. These investigations have revealed that modifications to the triazole-thiol core structure can dramatically alter biological activity profiles, emphasizing the importance of systematic structural optimization in drug discovery efforts.
Contemporary research continues to expand the scope of triazole-thiol chemistry through the development of novel synthetic methodologies and the exploration of new biological targets. The integration of modern computational approaches with traditional synthetic chemistry has accelerated the identification of promising lead compounds and facilitated the rational design of optimized structures for specific therapeutic applications.
Properties
IUPAC Name |
4-ethyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXECVGFQUVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353913 | |
| Record name | 4-ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-01-6 | |
| Record name | 4-ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiosemicarbazide Precursors
The synthesis begins with the formation of 4-ethyl-3-(pyridin-4-yl)-1,2,4-triazole-5-thiol precursors. Isonicotinohydrazide reacts with ethyl isothiocyanate in ethanol under reflux (5–9 hours) to form N-ethyl-2-isonicotinoylhydrazinecarbothioamide (yield: 75–80%). This intermediate is critical for subsequent cyclization.
Reaction conditions :
Alkaline Cyclization to Triazole-Thiols
Thiosemicarbazides undergo cyclization in basic media to form the triazole-thiol core. Treatment with 1N NaOH at reflux (4–5 hours) yields 4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (75–85% yield). The mechanism involves intramolecular nucleophilic attack and sulfur retention.
Optimization data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH concentration | 1–2 M | Maximizes cyclization efficiency |
| Reaction time | 4–5 hours | Prevents over-decomposition |
| Temperature | 100°C | Accelerates ring closure |
Acid-Mediated Cyclization Methods
Sulfuric Acid Catalysis
Thiosemicarbazides treated with concentrated H₂SO₄ at room temperature (3 hours) followed by neutralization with NH₄OH yield triazole-thiols (40–50% yield). This method is less efficient than alkaline routes but useful for acid-stable substrates.
Key observations :
Methanesulfonic Acid Approach
Using CH₃SO₃H in toluene under reflux (1 hour) improves yield (45–55%) compared to H₂SO₄. The milder acidity reduces side reactions, enhancing product purity.
Comparative analysis :
| Acid Catalyst | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| H₂SO₄ | 40–50 | 85–90 | 3 hours |
| CH₃SO₃H | 45–55 | 90–95 | 1 hour |
Green Synthesis Approaches
Ethanol/Water Solvent Systems
A four-step green method achieves 70–85% yield using ethanol/water mixtures and KOH catalysis:
- Esterification : 4-Aminobenzoic acid → ethyl-4-aminobenzoate (Conc. H₂SO₄, ethanol).
- Hydrazide formation : Reaction with hydrazine hydrate.
- Oxadiazole synthesis : Treatment with CS₂/KOH.
- Triazole-thiol formation : Cyclization with primary amines.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) shortens reaction time from 5 hours to <1 hour, achieving 80–85% yield. This method is ideal for high-throughput applications but requires specialized equipment.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization in ethanol/water (3:1 v/v), yielding >95% purity. Alternative solvents (methanol, acetone) are less effective due to solubility limitations.
Analytical Validation
- ¹H/¹³C NMR : Pyridinyl protons resonate at δ 8.5–8.7 ppm; thiol S-H peak absent due to tautomerism.
- Elemental analysis : Deviations ≤0.3% confirm stoichiometry (C₉H₁₀N₄S).
Industrial-Scale Production Considerations
Environmental Impact
Green methods reduce waste generation by 40% compared to acid-mediated routes.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazoles .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for the development of new antibacterial agents.
Case Study: Antibacterial Screening
A study evaluated the antibacterial efficacy of 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol against several bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 4-Ethyl-5-pyridin-4-yl-4H-triazole | Staphylococcus aureus | 2 |
| 4-Ethyl-5-pyridin-4-yl-4H-triazole | Escherichia coli | 3 |
| 4-Ethyl-5-pyridin-4-yl-4H-triazole | Pseudomonas aeruginosa | 5 |
These findings indicate that the compound possesses significant bactericidal activity, particularly against common pathogens.
Anticancer Research
Research has indicated the potential of this compound in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
In vitro studies were conducted to assess the cytotoxic effects of this compound on various human cancer cell lines. The results are as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 0.015 |
| A549 (Lung) | 0.020 |
| AGS (Gastric) | 0.021 |
The IC50 values indicate that this compound exhibits strong cytotoxic potential compared to standard chemotherapeutics, suggesting its promise as an anticancer agent.
Corrosion Inhibition
Recent studies have also highlighted the effectiveness of this compound as a corrosion inhibitor in various environments.
Case Study: Corrosion Inhibition Studies
A theoretical study explored the corrosion inhibition properties of this compound using density functional theory (DFT). The findings showed:
- Inhibition Efficiency : The compound demonstrated high inhibition efficiency against mild steel corrosion in acidic media.
- Mechanism of Action : The theoretical calculations suggested that the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related 4H-[1,2,4]triazole-3-thiol derivatives, highlighting variations in substituents, physical properties, synthesis yields, and biological activities:
Key Structural and Functional Differences:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase thermal stability (e.g., m.p. 207–208°C for the nitro-substituted derivative ) and alter reactivity in cyclocondensation reactions. Aromatic vs.
Synthetic Efficiency :
- Condensation reactions (e.g., with 4-nitrobenzaldehyde ) achieve high yields (90%), likely due to favorable electronic effects of nitro groups. Bulkier substituents (e.g., cyclohexyl ) may require optimized conditions.
Biological Activity Trends: Antitumor Activity: Triazole-3-thiol derivatives with pyridinyl or pyrazolyl substituents exhibit cytotoxicity against HCT-116 cells , suggesting the target compound’s pyridine moiety could enhance DNA intercalation or enzyme inhibition. Antioxidant Potential: Alkyl derivatives with pyrazole rings show moderate DPPH radical scavenging , though substituent polarity (e.g., ethoxy vs. trifluoromethyl ) may modulate activity.
Research Implications
- Structure-Activity Relationships (SAR) : The ethyl and pyridinyl groups in the target compound may balance lipophilicity and electronic effects for optimized bioavailability and target binding.
- Synthetic Scalability: Multicomponent reactions (e.g., using hydrazonoyl chlorides or bromoacetyl coumarins ) offer scalable routes for derivatives with tailored substituents.
Biological Activity
4-Ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS No. 26029-01-6) is a heterocyclic compound belonging to the triazole family. It exhibits a range of biological activities that have garnered interest in medicinal chemistry, particularly for its potential applications as an antimicrobial, antifungal, and anticancer agent. This article reviews its biological activity based on various studies, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy.
- Molecular Formula : C9H10N4S
- Molecular Weight : 206.27 g/mol
- Structure : The compound features a triazole ring with a thiol group and an ethyl-pyridine substituent, enhancing its lipophilicity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 4-ethyl-3-thiosemicarbazide with 4-pyridinecarboxaldehyde under reflux conditions with an acid catalyst. This method allows for the formation of the triazole ring while maintaining the integrity of the substituents .
Antimicrobial and Antifungal Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols, including 4-Ethyl-5-pyridin-4-yl derivatives, exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against strains of Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , and Candida albicans . The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 μg/mL for effective compounds .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 31.25 | Pseudomonas aeruginosa |
| 2 | 62.5 | Staphylococcus aureus |
| 3 | 125 | Escherichia coli |
Anticancer Activity
In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. For instance, it has been tested against HepG2 liver cancer cell lines using MTT assays to determine cell viability post-treatment. Results indicated that certain derivatives showed significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
- Enzyme Inhibition : The triazole ring may inhibit enzymes by mimicking substrate structures or binding to active sites.
- Modulation of Signaling Pathways : The compound can influence inflammatory pathways and microbial growth through receptor interactions .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the sulfur atom and variations in substituents significantly impact biological activity. For example:
- Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
Notable Findings
- Most Active Compounds : Among synthesized derivatives, those containing specific substituents on the pyridine or triazole rings showed pronounced antimicrobial activity.
- Efficacy Against Specific Strains : Certain derivatives were particularly effective against resistant strains of bacteria like Pseudomonas aeruginosa .
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that a derivative showed an MIC of 31.25 μg/mL against Pseudomonas aeruginosa, suggesting strong potential for therapeutic applications in treating infections caused by resistant bacteria .
- Cancer Research : Investigations into its anticancer properties revealed that certain derivatives could significantly inhibit HepG2 cell growth at low concentrations, indicating potential for further development as an anticancer agent .
Q & A
Q. Advanced
- Multi-technique validation : Cross-validate NMR with LC-MS to distinguish structural isomers .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Batch comparison : Analyze reaction conditions (e.g., pH, solvent purity) to identify variability sources .
What are the documented biological activities of this compound, and which enzymatic targets have been preliminarily identified?
Q. Basic
- Antimicrobial activity : Demonstrated against Gram-positive bacteria and fungi .
- Enzyme inhibition : Inhibits α-amylase and α-glucosidase, suggesting antidiabetic potential .
- Ligand properties : Forms metal complexes with potential catalytic or therapeutic applications .
How can computational chemistry be integrated into the design of derivatives with enhanced bioactivity?
Q. Advanced
- Molecular docking : Screen derivatives against enzyme active sites (e.g., α-amylase) to predict binding affinity .
- ADME modeling : Predict pharmacokinetic properties (absorption, metabolism) using tools like SwissADME .
- Reaction path optimization : Quantum chemical calculations guide the selection of substituents for improved stability and reactivity .
What experimental approaches are used to investigate the coordination chemistry of this compound with transition metals?
Q. Advanced
- Synthesis of metal complexes : React the triazole-thiol with metal salts (e.g., Cu²⁺, Zn²⁺) in polar aprotic solvents .
- Spectroscopic analysis : UV-Vis and EPR spectroscopy reveal metal-ligand charge-transfer interactions .
- X-ray crystallography : Resolve crystal structures to confirm coordination geometry .
What are the stability considerations for storing this compound, and how does molecular structure influence degradation pathways?
Q. Basic
- Storage : Keep in airtight containers at –20°C to prevent oxidation of the thiol group .
- Degradation pathways : The thiol group is prone to disulfide formation; ethyl and pyridinyl substituents sterically hinder this process .
How do researchers validate the purity of synthesized derivatives, especially when unexpected byproducts form?
Q. Advanced
- Chromatographic separation : Use HPLC with UV/Vis detection to isolate and quantify byproducts .
- High-resolution MS : Confirm molecular ions and fragment patterns .
- Thermogravimetric analysis (TGA) : Monitor thermal decomposition profiles to detect impurities .
What methodologies are employed to analyze the electronic and optical properties of metal complexes derived from this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
